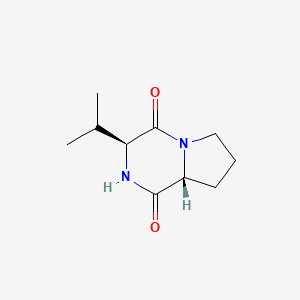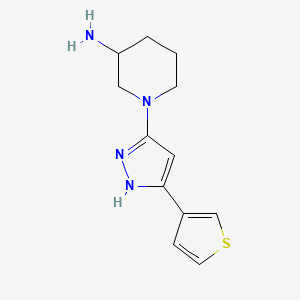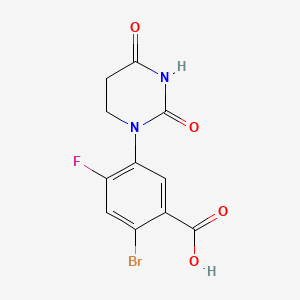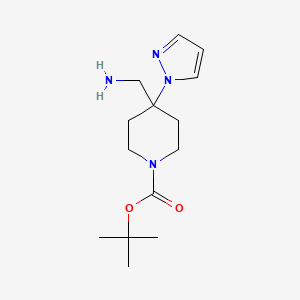![molecular formula C7H8N4 B15302207 N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine](/img/structure/B15302207.png)
N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group attached to the nitrogen atom of the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in good yields . Another method involves the nucleophilic displacement of chloromethyl derivatives with methyl amine, followed by reaction with acid analogues in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-mediated synthesis is particularly advantageous due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel anticancer agents, particularly as dual c-Met/VEGFR-2 inhibitors.
Antimicrobial Agents: This compound exhibits significant antimicrobial activity and is used in the development of new antibacterial and antifungal agents.
Materials Science: It is utilized in the synthesis of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a dual c-Met/VEGFR-2 inhibitor, it binds to the active sites of these kinases, inhibiting their activity and thereby exerting antiproliferative effects on cancer cells . The compound’s ability to intercalate with DNA also contributes to its anticancer properties .
Comparación Con Compuestos Similares
N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound also exhibits significant antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Known for its dual kinase inhibitory activities and potential as an anticancer agent.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: This compound is notable for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features and its broad range of applications in various scientific fields.
Propiedades
Fórmula molecular |
C7H8N4 |
|---|---|
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
InChI |
InChI=1S/C7H8N4/c1-8-7-10-9-6-4-2-3-5-11(6)7/h2-5H,1H3,(H,8,10) |
Clave InChI |
KAKHWQPJTJRXQT-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NN=C2N1C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


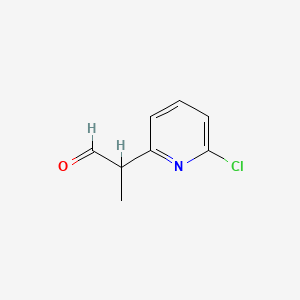
![2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B15302129.png)
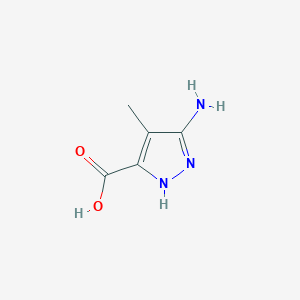
![Potassium benzo[b]thiophen-7-yltrifluoroborate](/img/structure/B15302147.png)
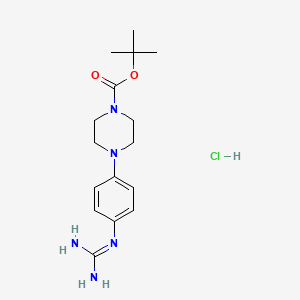
![2-Chloro-N-(1,1-dioxido-2,3,4,5-tetrahydrobenzo[b]thiepin-5-yl)acetamide](/img/structure/B15302159.png)
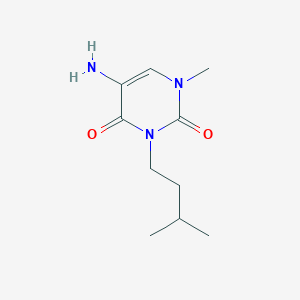

![Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate](/img/structure/B15302184.png)
